molecular formula C19H22N4O B2996779 cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034354-36-2

cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2996779
CAS No.: 2034354-36-2
M. Wt: 322.412
InChI Key: JPNHCSPTZHIAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a structurally complex small molecule featuring a pyrrolidine scaffold substituted with a 4-phenyl-1,2,3-triazole moiety and a cyclohex-3-en-1-yl methanone group. The triazole ring is a key pharmacophore known for hydrogen-bonding interactions and metabolic stability, while the pyrrolidine ring introduces conformational rigidity. The cyclohexene moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or protease modulators, though its specific biological targets remain underexplored in publicly available literature .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(16-9-5-2-6-10-16)22-12-11-17(13-22)23-14-18(20-21-23)15-7-3-1-4-8-15/h1-5,7-8,14,16-17H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHCSPTZHIAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targettubulin and HDAC2 . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. HDAC2 is an enzyme involved in gene expression and cell cycle progression.

Result of Action

The compound’s action on its targets can lead to cell cycle arrest and altered gene expression , potentially inducing apoptosis. This could have therapeutic implications in diseases like cancer where uncontrolled cell division is a key characteristic.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. The presence of other molecules can also influence the compound’s action. For example, the presence of copper ions can facilitate the formation of the 1,2,3-triazole ring.

Biological Activity

Cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound that incorporates a cyclohexene moiety and a triazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C22H24N4OC_{22}H_{24}N_{4}O. It features a cyclohexene ring, a pyrrolidine ring, and a triazole moiety. The presence of these structural components suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have indicated that compounds containing triazole rings exhibit significant activity against various bacterial strains and fungi. For instance, similar compounds have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Antioxidant Activity

The antioxidant potential of cyclohexene derivatives has been documented in several studies. The presence of phenolic structures in related compounds has been linked to their ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test have demonstrated that triazole-containing compounds can exhibit significant antioxidant activity .

3. Anti-inflammatory Properties

Compounds featuring triazole rings have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .

4. Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases or disruption of mitochondrial function . For example, a related compound was shown to significantly reduce cell viability in breast cancer cell lines.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

Triazoles are known to inhibit enzymes involved in various metabolic pathways. For instance, inhibition of acetylcholinesterase has been observed with similar triazole compounds, suggesting potential applications in treating neurodegenerative diseases .

Receptor Modulation

The compound may also interact with neurotransmitter receptors or other signaling pathways, influencing cellular responses and potentially providing therapeutic benefits in conditions like depression or anxiety.

Data Summary

Activity Mechanism Reference
AntimicrobialInhibition of pathogen growth
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis
Enzyme inhibitionAcetylcholinesterase inhibition

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli, indicating its potential as an antibacterial agent.
  • Clinical Trials for Cancer Treatment : Preliminary trials involving triazole derivatives showed promise in reducing tumor size in animal models, warranting further investigation into their use as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, a comparison is made with structurally analogous compounds (Table 1). Key differences arise in substituent groups, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (µM)<sup>b</sup>
This compound Pyrrolidine-triazole Cyclohexene, phenyl-triazole ~356.4 2.8 ~50 (aqueous buffer)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene Amino-hydroxy-pyrazole, cyano-thiophene ~305.3 1.5 ~120 (DMSO)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Pyrazole-thiophene Ethyl carboxylate, diaminothiophene ~363.4 1.2 ~200 (DMSO)

<sup>a</sup> LogP calculated using XLogP3.
<sup>b</sup> Solubility estimated from structural analogs in DMSO or aqueous buffers.

Key Findings :

Triazole vs. Thiophene/Pyrazole Cores: The triazole-pyrrolidine core in the target compound confers greater metabolic stability compared to thiophene-pyrazole analogs (e.g., 7a, 7b) due to the triazole’s resistance to oxidative degradation . However, thiophene-containing analogs exhibit higher aqueous solubility, attributed to polar functional groups (e.g., cyano, carboxylate).

Impact of Cyclohexene vs.

Synthetic Accessibility: Triazole-pyrrolidine derivatives often require copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas thiophene-pyrazole analogs (e.g., 7a, 7b) are synthesized via Gewald reactions with malononitrile or cyanoacetate .

Crystallographic Characterization: While the target compound’s crystal structure is unreported, analogs like 7a and 7b have been refined using SHELXL , demonstrating planar thiophene-pyrazole systems. Triazole-containing compounds may exhibit non-planar conformations due to steric hindrance from the phenyl group.

Q & A

Q. What synthetic strategies are recommended for preparing cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone with high yield?

The compound’s triazole-pyrrolidine core can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide-functionalized pyrrolidine derivative and a cyclohexene-bearing alkyne. Evidence from analogous triazole-pyrrolidine syntheses suggests using Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) in a THF/water mixture at 50–60°C for 16–24 hours, achieving yields >80% . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation by ¹H/¹³C NMR to confirm regioselective triazole formation.

Q. How should researchers characterize the stereochemistry and crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. Use SHELXL for refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks . Steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Employ WinGX/ORTEP for visualization and validation of molecular geometry .
  • Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What spectroscopic techniques are essential for confirming structural integrity?

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
    • Cyclohexene protons (δ 5.4–5.8 ppm, multiplet).
    • Triazole C-H (δ 8.1–8.3 ppm, singlet) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺.
  • IR Spectroscopy : Validate carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data?

Discrepancies in bond lengths/angles may arise from solvent effects or dynamic motion not captured in static DFT calculations. Mitigation strategies:

  • Perform periodic DFT (e.g., CASTEP) incorporating crystal packing effects.
  • Compare experimental (SC-XRD) and computed (gas-phase DFT) torsion angles; deviations >5° suggest solid-state interactions .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces .

Q. What methodologies are recommended for studying the compound’s biological activity, such as kinase inhibition?

  • Molecular Docking (AutoDock Vina) : Target proteins like VEGFR-2 or PD-L1 (PDB: 7LI5) . Optimize protonation states (Epik, Schrödinger) for the pyrrolidine nitrogen and triazole moiety.
  • In vitro Assays :
    • Measure IC₅₀ against kinase activity (e.g., ADP-Glo™ assay).
    • Validate binding via surface plasmon resonance (SPR) .
  • Address false positives using counter-screening against unrelated kinases.

Q. How can electrochemical techniques and DFT be integrated to study the compound’s corrosion inhibition properties?

  • Electrochemical Impedance Spectroscopy (EIS) : Quantify charge transfer resistance (Rct) on mild steel in acidic media.
  • Potentiodynamic Polarization (PDP) : Determine corrosion current density (icorr).
  • DFT Calculations : Compute Fukui indices to identify reactive sites for adsorption; correlate with inhibition efficiency .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂). Monitor degradation by HPLC.
  • Cyclohexene Ring Stability : Test susceptibility to ring-opening oxidation (e.g., with mCPBA) .
  • Microsomal Assays : Use liver microsomes (human/rat) to assess metabolic lability of the triazole-pyrrolidine linkage .

Data Contradiction and Optimization Scenarios

Q. How should researchers address low reproducibility in click chemistry yields?

  • Catalyst Purity : Ensure Cu(I) is freshly prepared (e.g., via in situ reduction of CuSO₄ with sodium ascorbate) .
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).
  • Byproduct Analysis : Use LC-MS to identify unreacted azides/alkynes; optimize stoichiometry (1:1.2 azide:alkyne) .

Q. What experimental adjustments are needed if crystallographic data shows disorder in the pyrrolidine ring?

  • Refinement Constraints : Apply SIMU/DELU restraints in SHELXL to model thermal motion .
  • Low-Temperature Data : Collect data at 90 K to reduce dynamic disorder.
  • Alternative Space Groups : Test for missed symmetry (e.g., monoclinic vs. triclinic) using PLATON’s ADDSYM .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Refinement

ParameterRecommendationReference
Data Collection Temp100 K
Refinement SoftwareSHELXL-2018/3
Hydrogen Bond ValidationMercury (CCDC)
Disorder HandlingPART, SUMP, TWIN commands in SHELXL

Q. Table 2. Click Chemistry Optimization

ConditionOptimal ValueReference
Catalyst SystemCuSO₄·5H₂O + Sodium Ascorbate
SolventTHF:H₂O (3:1 v/v)
Reaction Time16–24 hours
Yield Range75–90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.